7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Anticancer Glioma Morpholine derivatives

This 4-aminoquinoline derivative, 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS 853344-04-4), is a critical chemical probe for hypothesis-driven research in oncology and parasitology. Its unique substitution pattern—a 7-chloro group and a 4-morpholine ring—confers distinct biological selectivity, unlike chloroquine or other analogs. Quantitative evidence shows selective antiproliferative activity against C6 glioma (IC50 = 47.5 µg/mL), making it a key scaffold for SAR studies. It serves as a validated negative control for MAO-A/B assays (MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM) and a low-interaction probe for OCT1 transporter studies (IC50 = 138 µM). Procure this versatile building block to advance your drug discovery programs with confidence.

Molecular Formula C13H14BrClN2O
Molecular Weight 329.62 g/mol
CAS No. 853344-04-4
Cat. No. B11941954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
CAS853344-04-4
Molecular FormulaC13H14BrClN2O
Molecular Weight329.62 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Br
InChIInChI=1S/C13H13ClN2O.BrH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H
InChIKeySRHHYFRYPIPCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide: Overview of a Morpholinyl-Substituted Quinoline Derivative with Documented Biological Activity


7-Chloro-4-(4-morpholinyl)quinoline hydrobromide (CAS 853344-04-4) is a synthetic small molecule belonging to the 4-aminoquinoline class [1]. The compound features a quinoline core substituted at the 7-position with chlorine and at the 4-position with a morpholine ring, the latter being a common pharmacophore introduced to enhance solubility and modulate target interactions [2]. Its primary scientific utility lies in its role as a chemical probe and a building block for developing novel therapeutic agents, particularly in the fields of oncology and parasitology [1]. The compound has been characterized and is commercially available, with its structure and properties documented in authoritative chemical databases and vendor catalogs, establishing it as a defined research tool .

Why 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide Cannot Be Indiscriminately Substituted with Other 4-Aminoquinolines


The specific substitution pattern of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide—a chloro group at the 7-position and a morpholine moiety at the 4-position—dictates its unique interaction with biological targets, a property that cannot be assumed for other 4-aminoquinolines. Substitution with analogs like chloroquine (a 7-chloro-4-aminoquinoline with a diethylamine side chain) or simple 4-anilinoquinolines can lead to vastly different potency, selectivity, and pharmacokinetic profiles [1]. This is a well-documented phenomenon in medicinal chemistry, where seemingly minor structural modifications can dramatically alter a compound's activity and safety profile [1][2]. The following quantitative evidence demonstrates specific instances where this compound's activity profile diverges from closely related comparators, making its targeted procurement critical for hypothesis-driven research.

Quantitative Differentiation of 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide: A Data-Driven Evidence Guide for Scientific Selection


Selective Antiproliferative Activity Against Glioma Cells Compared to Other Heterocyclic Analogs

A direct comparison of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and a morpholine-substituted quinoline analog revealed a distinct selectivity profile. While the 6,8-dibromo analog showed broad antiproliferative activity against C6 (rat glioma), HeLa (cervical cancer), and HT29 (colorectal cancer) cell lines, the morpholine-substituted analog demonstrated selective antiproliferative activity, with an IC50 of 47.5 µg/mL specifically against the C6 glioma cell line [1]. This selectivity contrasts with the broader, less focused activity of the 6,8-dibromo comparator, underscoring the value of the morpholinoquinoline scaffold for targeted research on glioma cell lines [1].

Anticancer Glioma Morpholine derivatives

Weak Inhibitor of Human Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)

7-Chloro-4-(4-morpholinyl)quinoline hydrobromide was evaluated for its inhibitory activity against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The compound exhibited an IC50 of >1.00E+5 nM (>100,000 nM) for MAO-A and an IC50 of 1.13E+3 nM (1,130 nM) for MAO-B [1]. This indicates it is a very weak inhibitor of MAO-A and a weak inhibitor of MAO-B, providing a negative selectivity profile. In comparison to known MAO-B inhibitors like selegiline (IC50 in the low nM range) or even the relatively weak MAO-A inhibitor moclobemide (IC50 ~100 nM), this compound is substantially less potent [2]. This data is critical for experimental design, as it confirms the compound is unlikely to interfere with MAO-related pathways at typical assay concentrations.

Monoamine Oxidase Enzyme Inhibition Neurological Disorders

Low Affinity for Human Organic Cation Transporter 1 (OCT1/SLC22A1)

In a cell-based assay, 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide was found to inhibit the human Organic Cation Transporter 1 (OCT1/SLC22A1) with an IC50 of 1.38E+5 nM (138,000 nM) [1]. This value is indicative of extremely weak interaction with this major hepatic uptake transporter. For comparison, well-characterized OCT1 inhibitors like verapamil or quinidine exhibit IC50 values in the low micromolar (µM) range [2]. The near-complete lack of activity (>100 µM) suggests this compound has a low potential for interfering with the cellular uptake of OCT1 substrates, a common cause of pharmacokinetic drug-drug interactions (DDIs).

Transporter Pharmacokinetics Drug-Drug Interactions

Validated Research and Application Scenarios for 7-Chloro-4-(4-morpholinyl)quinoline Hydrobromide Based on Quantitative Evidence


Investigating Structure-Activity Relationships (SAR) for Glioma-Selective Anticancer Agents

Based on evidence of selective antiproliferative activity against the C6 glioma cell line (IC50 = 47.5 µg/mL) in comparison to broad-spectrum quinoline analogs [1], this compound serves as a key structural scaffold for SAR studies. Researchers investigating new therapies for glioma can utilize this compound to probe the structural features responsible for selective cytotoxicity. It can be used as a starting point for synthesizing and evaluating a library of derivatives to optimize potency and selectivity against brain cancer cells [1].

Negative Control or Reference Standard for Monoamine Oxidase (MAO) Inhibition Assays

The quantitative data showing the compound is a very weak inhibitor of MAO-A (IC50 > 100,000 nM) and MAO-B (IC50 = 1,130 nM) [2] makes it a well-characterized negative control for assays focused on these enzymes. It can be used to validate assay sensitivity and to confirm that an observed phenotypic effect in cell-based or biochemical assays is not due to off-target MAO inhibition. Its well-defined, low-potency profile is a valuable asset for ensuring assay specificity [2].

Chemical Probe for Studies Requiring Low Transporter Interaction Potential

With a demonstrated IC50 of 138 µM against the human OCT1 transporter [3], 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is an ideal chemical probe for studies where minimizing OCT1-mediated cellular uptake or efflux is essential. This is particularly relevant in in vitro models (e.g., using HEK293 or HepG2 cells) where transporter interference can confound the interpretation of drug response and intracellular accumulation. Its low interaction potential distinguishes it from other more promiscuous quinoline-based probes [3].

Synthetic Building Block for Targeted Library Synthesis

The compound's core structure, a 4-morpholino-7-chloroquinoline, is a versatile intermediate for further chemical modification [4]. The presence of the chlorine atom at the 7-position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the morpholine ring can be further functionalized or replaced [4]. This makes it a strategic building block for generating diverse compound libraries aimed at a range of biological targets, a common practice in medicinal chemistry campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.